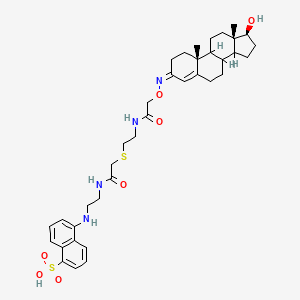

Testosterone-cysteamine-dans

描述

Structure

3D Structure

属性

CAS 编号 |

75585-80-7 |

|---|---|

分子式 |

C37H50N4O7S2 |

分子量 |

726.9 g/mol |

IUPAC 名称 |

5-[2-[[2-[2-[[2-[(Z)-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]ethylsulfanyl]acetyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C37H50N4O7S2/c1-36-15-13-25(21-24(36)9-10-28-29-11-12-33(42)37(29,2)16-14-30(28)36)41-48-22-34(43)40-19-20-49-23-35(44)39-18-17-38-31-7-3-6-27-26(31)5-4-8-32(27)50(45,46)47/h3-8,21,28-30,33,38,42H,9-20,22-23H2,1-2H3,(H,39,44)(H,40,43)(H,45,46,47)/b41-25-/t28?,29?,30?,33-,36-,37-/m0/s1 |

InChI 键 |

WFWAMPNZDXTYTJ-WHPYUFEKSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)CCC34C |

手性 SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)/CC[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)CCC34C |

同义词 |

17 beta-hydroxy-4-androsten-3-one 3-O-(1'-sulfo-5'-naphthylaminoethylcarbamoylmethylthioethylcarbamoylmethyl)oxime testosterone-cysteamine-DANS |

产品来源 |

United States |

Advanced Synthetic Methodologies for Conjugate Derivatization

Optimized Multistep Synthesis of the Cysteamine (B1669678) Linker Moiety

The cysteamine linker provides a crucial spacer between the steroidal core and the fluorescent tag, a known method to mitigate steric hindrance in steroid-protein binding studies. nih.gov The synthesis of the cysteamine linker moiety is a critical step. A common approach involves the reaction of cysteamine hydrochloride with a suitable bifunctional reagent. For instance, a thiopyridine-activated disulfide can be prepared from cysteamine hydrochloride and 2,2'-dithiodipyridine. acs.org This activated intermediate can then react with another molecule to form the desired linker. acs.org Optimization of this process focuses on reaction conditions such as solvent choice and temperature to maximize yield and purity.

Regioselective Functionalization of the Testosterone (B1683101) Scaffold for Conjugation

To attach the cysteamine linker, the testosterone molecule must be selectively functionalized. The 3-keto group of testosterone is the primary site for modification. google.com This is typically achieved by forming an oxime. nih.gov Specifically, 17β-hydroxy-4-androsten-3-one is reacted to form 3-(O-(carboxymethyl)oxime), creating a reactive carboxyl group for subsequent coupling reactions. nih.gov This regioselective functionalization is crucial to ensure that the biologically important 17β-hydroxyl group remains unmodified, preserving the steroid's structural integrity for binding studies. Other potential sites of hydroxylation on the testosterone molecule, such as at the 6β, 15β, or 16β positions, are generally avoided through carefully controlled reaction conditions. nih.govnih.govacs.orgnih.gov

Dansyl Group Introduction: Reaction Kinetics and Yield Optimization

The final step in the synthesis is the introduction of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, which imparts fluorescence to the molecule. This is achieved by reacting the terminal thiol group of the testosterone-cysteamine adduct with dansyl chloride. nih.gov The reaction is a nucleophilic substitution where the thiol attacks the sulfonyl chloride. researchgate.net

The kinetics of this dansylation reaction are influenced by several factors, including pH, temperature, and solvent. researchgate.net The reaction is typically carried out in a slightly basic medium to deprotonate the thiol, increasing its nucleophilicity. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and maximize the yield. The yield of the dansylated product can be further optimized by adjusting the stoichiometry of the reactants and the purification method. nih.gov

| Parameter | Condition | Effect on Yield |

| pH | Mildly basic (e.g., pH 10.5) | Increases nucleophilicity of the thiol, improving reaction rate and yield. researchgate.net |

| Temperature | Room temperature (20-25°C) | Generally sufficient for the reaction to proceed to completion. |

| Solvent | Dichloromethane or acetonitrile | Affects solubility of reactants and can influence reaction rate. nih.govd-nb.info |

| Reaction Time | 30 minutes to several hours | Monitored by TLC to ensure completion and avoid side reactions. |

Stereochemical Control and Diastereomeric Purity in Conjugate Synthesis

The synthesis of steroid conjugates often introduces new stereogenic centers, potentially leading to the formation of diastereomers. scispace.com In the synthesis of Testosterone-cysteamine-dansyl, the formation of the oxime at the C-3 position can result in E and Z isomers. While the stereochemistry of the testosterone core is generally preserved, controlling the stereochemistry of the newly formed bonds is important for obtaining a pure, well-defined product. journals.co.zabeilstein-journals.orgmdpi.com Techniques such as chiral chromatography can be employed to separate diastereomers if they are formed. scispace.com However, synthetic strategies are often designed to favor the formation of a single diastereomer to simplify purification and characterization. beilstein-journals.org

Chromatographic and Non-Chromatographic Purification Techniques for Conjugate Isolation

Purification of the final Testosterone-cysteamine-dansyl conjugate is essential to remove unreacted starting materials, reagents, and any side products. A combination of chromatographic and non-chromatographic techniques is often employed.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A powerful technique for purifying steroid conjugates. google.comresearchgate.net Reversed-phase HPLC, using a C18 column, is particularly effective for separating non-polar compounds like steroids. google.comresearchgate.net Two-dimensional HPLC can provide even higher purity. researchgate.net

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for small-scale purification. google.com

Gas Chromatography (GC): While less common for intact conjugates, GC can be used for analyzing derivatized components. researchgate.net

Non-Chromatographic Techniques:

Solvent Extraction: Used to separate compounds based on their differential solubility in immiscible solvents. britannica.comresearchgate.net

Crystallization: Can be an effective method for obtaining highly pure crystalline solids. britannica.com

Solid-Phase Extraction (SPE): Employs cartridges with different sorbents to separate the target compound from impurities. rsc.orgtheses.cz

The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the target compound and impurities.

| Purification Technique | Principle | Application in Steroid Conjugate Purification |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High-resolution separation of the final conjugate from starting materials and byproducts. google.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Rapid monitoring of reaction progress and preliminary purity assessment. google.com |

| Solvent Extraction | Differential solubility in immiscible liquids. | Initial work-up to remove water-soluble or highly non-polar impurities. britannica.comresearchgate.net |

| Crystallization | Formation of a solid crystalline structure from a solution. | Final purification step to obtain a highly pure, stable solid product. britannica.com |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | Removal of interfering substances from complex mixtures prior to further purification. rsc.orgtheses.cz |

Sophisticated Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic compounds. For a molecule with the complexity of Testosterone-cysteamine-dansyl, a combination of one-dimensional and two-dimensional experiments would be essential.

To assign every proton and carbon signal, a series of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the testosterone (B1683101) steroid core and the cysteamine (B1669678) linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for piecing together the final structure by connecting non-protonated carbons (like quaternary carbons in the steroid and the carbonyl group) to nearby protons and, most importantly, confirming the covalent linkages between the testosterone, cysteamine, and dansyl fragments.

A hypothetical partial HMBC correlation table is presented below to illustrate how these connections would be confirmed.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal(s) | Implication |

| Methylene protons of Cysteamine (-S-CH₂ -) | Carbons in Testosterone A-ring | Confirms attachment of the cysteamine sulfur to the testosterone core. |

| Methylene protons of Cysteamine (-CH₂ -NH-) | Carbons in Dansyl group | Confirms the amide or sulfonamide bond between the cysteamine nitrogen and the dansyl group. |

| Aromatic protons of Dansyl group | Sulfonyl carbon (SO₂) | Confirms the structure of the dansylsulfonyl moiety. |

| H-4 of Testosterone | Carbonyl (C-3) | Confirms the α,β-unsaturated ketone system. |

Should a crystalline form of Testosterone-cysteamine-dansyl be produced, solid-state NMR (ssNMR) could provide invaluable information about its conformation and packing in the solid state. Unlike solution-state NMR which shows time-averaged structures, ssNMR can reveal details about the specific spatial arrangement of the molecule in a crystal lattice, highlighting intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition and elucidating the fragmentation patterns of a molecule.

High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the parent ion of Testosterone-cysteamine-dansyl, providing definitive proof of its elemental composition and confirming its successful synthesis.

In an MS/MS experiment, the parent ion of Testosterone-cysteamine-dansyl would be isolated and fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key fragmentation patterns would be expected, such as the characteristic cleavage of the dansyl group or the loss of parts of the cysteamine linker. Analysis of these pathways confirms the sequence and connectivity of the molecular components.

A table of expected signature fragment ions is shown below.

| Fragment Ion (m/z) | Identity | Significance |

| 234.0585 | Dansyl group [C₁₂H₁₂NO₂S] | Confirms the presence of the fluorescent tag. mdpi.com |

| 170.0965 | Dimethylaminonaphthalene cation | A common and stable fragment from the dansyl moiety. mdpi.com |

| [M - Dansyl-SO₂]+ | Parent ion minus the dansylsulfonyl group | Confirms the linkage through the sulfonyl group. |

| [M - Cysteamine-Dansyl]+ | Parent ion minus the entire linker-fluorophore conjugate | Reveals the mass of the testosterone core. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. The spectrum for Testosterone-cysteamine-dansyl would be expected to show a combination of characteristic absorption bands from each of its three components.

| Functional Group | Expected Wavenumber (cm⁻¹) | Component Origin |

| O-H Stretch (Alcohol) | ~3200-3500 | Testosterone (C17-OH) |

| N-H Stretch (Amide/Sulfonamide) | ~3100-3300 | Cysteamine-Dansyl Linkage |

| C=O Stretch (α,β-Unsaturated Ketone) | ~1660-1680 | Testosterone (C-3) |

| C=C Stretch (Alkene) | ~1610-1630 | Testosterone (C-4/C-5) |

| S=O Stretch (Sulfonamide) | ~1320-1350 and ~1140-1160 | Dansyl Group |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FT-IR spectrum of Testosterone-cysteamine-dansyl is expected to exhibit a combination of the characteristic vibrational bands from its three constituent parts: the testosterone steroid framework, the cysteamine linker, and the dansyl group.

The covalent linkage of these components would likely result in the formation of new bonds, such as an amide bond between testosterone and cysteamine, and a sulfonamide bond between cysteamine and dansyl chloride. These new bonds would give rise to unique vibrational signatures. For instance, the formation of an amide linkage would be evidenced by the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹, and N-H bending vibrations around 1510-1550 cm⁻¹.

Key expected FT-IR absorption bands are summarized in the table below. The spectrum of the conjugate would be a composite of these individual absorptions, with potential shifts due to the new chemical environment of the linked molecule. For example, studies on cysteamine have identified its characteristic vibrational modes. malayajournal.orgresearchgate.net Similarly, the FT-IR spectrum of testosterone has been well-documented. nist.govresearchgate.net The dansyl group also contributes specific bands, particularly from the sulfonyl group (S=O stretching). mdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Originating Moiety |

| O-H Stretch (alcohol) | 3200-3600 (broad) | Testosterone (C17-OH) |

| C-H Stretch (alkane/alkene) | 2850-3000 | Testosterone, Cysteamine, Dansyl |

| C=O Stretch (α,β-unsaturated ketone) | ~1665 | Testosterone (A-ring) |

| C=C Stretch (alkene) | ~1615 | Testosterone (A-ring) |

| N-H Stretch (sulfonamide) | ~3300 | Dansyl-Cysteamine linkage |

| S=O Stretch (sulfonyl) | 1320-1350 and 1150-1170 | Dansyl |

| C-N Stretch | 1000-1250 | Cysteamine, Dansyl |

| C-S Stretch | 600-800 | Cysteamine |

This table presents expected vibrational frequencies based on the analysis of the individual components of the Testosterone-cysteamine-dansyl conjugate.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and skeletal vibrations, offering a detailed molecular fingerprint. The Raman spectrum of Testosterone-cysteamine-dansyl would be dominated by signals from the testosterone steroid backbone and the aromatic rings of the dansyl group, as these moieties contain highly polarizable bonds.

The C=C stretching vibrations of the testosterone A-ring and the aromatic rings of the dansyl group are expected to produce strong Raman signals. The various C-H bending and stretching modes will also be prominent. Analysis of the low-frequency region of the Raman spectrum can provide insights into the conformational state and flexibility of the conjugate. Studies on testosterone and cysteamine have utilized Raman spectroscopy for their characterization. malayajournal.orgresearchgate.net The Raman spectrum of dansyl chloride is also known and can be used for comparison. raman-spectra.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Originating Moiety |

| Aromatic C-H Stretch | 3000-3100 | Dansyl |

| Aliphatic C-H Stretch | 2800-3000 | Testosterone |

| C=O Stretch | ~1660 | Testosterone |

| C=C Stretch (steroid) | ~1610 | Testosterone |

| Aromatic Ring Breathing | ~1000 and ~1600 | Dansyl |

| SO₂ Symmetric Stretch | ~1160 | Dansyl |

| C-S Stretch | 600-700 | Cysteamine |

This table outlines the anticipated Raman shifts for the Testosterone-cysteamine-dansyl conjugate based on the known spectra of its components.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of Testosterone-cysteamine-dansyl is expected to be a superposition of the absorption spectra of its chromophoric components: the α,β-unsaturated ketone in the A-ring of testosterone and the dansyl group.

Chromophore Absorption Maxima and Molar Extinction Coefficient Determination

Testosterone exhibits a characteristic absorption maximum (λmax) around 241 nm, corresponding to the π → π* transition of the conjugated enone system. researchgate.net The dansyl group has a much stronger absorption with a primary λmax typically in the range of 330-350 nm, with a shoulder or a secondary peak around 250 nm. mdpi.commdpi.com The exact position of the dansyl absorption is sensitive to the polarity of the solvent.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. The dansyl group has a high molar extinction coefficient, making it a strong chromophore. The molar extinction coefficient of the conjugate at the respective absorption maxima would need to be determined experimentally following Beer-Lambert law.

| Chromophore | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Testosterone (α,β-unsaturated ketone) | ~241 | ~16,000 - 18,000 |

| Dansyl Moiety | ~330-350 | ~4,000 - 6,000 |

| Dansyl Moiety (secondary peak) | ~250 | Higher than the longer wavelength peak |

This table provides estimated UV-Vis absorption characteristics for the Testosterone-cysteamine-dansyl conjugate based on published data for testosterone and dansyl derivatives. researchgate.netmdpi.com

Advanced Fluorescence Spectroscopy of the Dansyl Moiety within the Conjugate

The dansyl group is a well-known fluorophore, and its fluorescence properties are highly sensitive to its local environment. This makes fluorescence spectroscopy a powerful tool to study the conformation and binding interactions of the Testosterone-cysteamine-dansyl conjugate.

Excitation and Emission Spectral Profiling in Various Solvents

The fluorescence of the dansyl moiety is characterized by a large Stokes shift (the difference between the excitation and emission maxima). The excitation maximum is typically close to the absorption maximum in the long-wavelength region (around 330-350 nm). The emission maximum is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. In non-polar solvents, the emission is typically in the blue-green region (around 480-500 nm), while in polar solvents, it shifts to longer wavelengths (red-shift) into the green-yellow region (around 520-580 nm). mdpi.comnih.gov

Profiling the excitation and emission spectra in a range of solvents with varying polarities can provide valuable information about the nature of the intramolecular environment of the dansyl group within the conjugate.

| Solvent Polarity | Expected Excitation λmax (nm) | Expected Emission λmax (nm) |

| Non-polar (e.g., Cyclohexane) | ~330-340 | ~480-500 |

| Aprotic Polar (e.g., Acetonitrile) | ~335-345 | ~510-530 |

| Protic Polar (e.g., Ethanol) | ~340-350 | ~530-560 |

| Aqueous Buffer | ~340-350 | ~550-580 |

This table illustrates the expected solvatochromic shifts in the fluorescence of the dansyl moiety within the conjugate, based on the known behavior of dansyl fluorophores. mdpi.comnih.gov

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of the dansyl group is highly dependent on its environment. It is generally higher in non-polar environments and can be quenched in polar, protic solvents or by specific quenching agents. nih.govuri.edu

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For dansyl derivatives, lifetimes are typically in the nanosecond range and can also be influenced by the solvent environment and the presence of quenchers. nih.gov Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime. nih.gov

Measuring the quantum yield and fluorescence lifetime of Testosterone-cysteamine-dansyl in different solvents and under various conditions (e.g., in the presence of biomolecules) can provide detailed insights into the dynamics of the conjugate and its interactions.

| Solvent | Expected Quantum Yield (ΦF) | Expected Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | High (e.g., > 0.5) | Longer (e.g., 10-15) |

| Acetonitrile | Moderate | Intermediate |

| Water | Low (e.g., < 0.1) | Shorter (e.g., 2-5) |

This table provides illustrative examples of how quantum yield and fluorescence lifetime of the dansyl moiety may vary with solvent polarity, based on general principles of fluorescence and data for other dansylated compounds. nih.govuri.edu

Anisotropy and Polarization Studies to Assess Rotational Dynamics

Fluorescence anisotropy and polarization are powerful techniques used to probe the rotational motion of fluorescent molecules. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to a certain extent. The degree of polarization is dependent on the rotational diffusion of the fluorophore during the excited state lifetime. rsc.orguba.ar For a molecule like Testosterone-cysteamine-dansyl, which is relatively large, its rotational motion is expected to be slower compared to the free dansyl fluorophore. researchgate.net This results in a higher degree of polarization, or anisotropy, of its fluorescence.

The rotational dynamics of Testosterone-cysteamine-dansyl can be influenced by its local environment. For instance, when the molecule is free in a solution of low viscosity, it is expected to tumble relatively freely, leading to a lower anisotropy value. Conversely, if the molecule binds to a larger macromolecule, such as a receptor protein or a lipid membrane, its rotational motion will be significantly restricted. nih.govnih.gov This restriction will lead to a marked increase in the measured fluorescence anisotropy. pku.edu.cn

Below is a hypothetical data table illustrating the expected steady-state fluorescence anisotropy of Testosterone-cysteamine-dansyl in different environments. The data are based on typical values observed for dansyl conjugates of similar-sized molecules.

| Environment | Viscosity (cP) | Anisotropy (r) | Rotational Correlation Time (τc) (ns) |

| Dioxane | 1.44 | 0.15 | 5.2 |

| Ethanol | 1.07 | 0.12 | 4.1 |

| Water | 0.89 | 0.09 | 3.0 |

| Bound to Estrogen Receptor (hypothetical) | High | 0.32 | 35.0 |

This table presents hypothetical data based on established principles of fluorescence anisotropy for similar molecular probes.

Photostability and Photobleaching Kinetics

The utility of any fluorescent probe is intrinsically linked to its photostability. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. microscopyu.comevidentscientific.com The dansyl group, like many organic fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. uni-muenchen.de The rate of photobleaching is dependent on several factors, including the intensity of the excitation light, the concentration of molecular oxygen, and the chemical environment of the fluorophore. evidentscientific.com

The photobleaching of Testosterone-cysteamine-dansyl is expected to follow first-order kinetics, where the rate of fluorescence decay is proportional to the number of intact fluorophores. This can be characterized by a photobleaching quantum yield, which represents the probability that an excited fluorophore will undergo a photochemical reaction leading to its destruction. evidentscientific.com

Studies on various dansyl derivatives have shown that their photostability can be influenced by their local environment. For instance, binding to a protein can sometimes offer a degree of protection from photobleaching by shielding the fluorophore from reactive oxygen species.

The following table provides hypothetical data on the photobleaching kinetics of Testosterone-cysteamine-dansyl under continuous illumination. The photobleaching half-life represents the time it takes for the fluorescence intensity to decrease by 50%.

| Illumination Intensity (W/cm²) | Environment | Photobleaching Half-life (s) | Photobleaching Rate Constant (k) (s⁻¹) |

| 0.1 | Dioxane | 120 | 0.0058 |

| 0.1 | Water | 95 | 0.0073 |

| 0.5 | Dioxane | 24 | 0.0289 |

| 0.5 | Water | 19 | 0.0365 |

This table presents hypothetical data based on general principles of fluorophore photobleaching.

Mechanistic Investigations of Conjugate Interactions in Vitro and Biophysical Focus

Molecular Recognition Studies with Androgen Receptors (ARs)

In vitro studies focusing on the direct interaction between Testosterone-cysteamine-dansyl and purified androgen receptor ligand-binding domain (AR-LBD) have been instrumental in quantifying the affinity and kinetics of this recognition event.

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent molecule. When the fluorescent Testosterone-cysteamine-dansyl conjugate is in solution, it tumbles rapidly, resulting in low anisotropy. Upon binding to the much larger AR-LBD, its rotational motion is significantly constrained, leading to a measurable increase in fluorescence anisotropy. By titrating a fixed concentration of the conjugate with increasing concentrations of the AR-LBD, a saturation binding curve can be generated. From this curve, the equilibrium dissociation constant (Kd), a measure of binding affinity, is determined. A lower Kd value signifies a higher binding affinity.

Table 1: Equilibrium Dissociation Constants (Kd) for Ligand Binding to AR-LBD

| Ligand | Equilibrium Dissociation Constant (Kd) (nM) |

| Testosterone (B1683101) | 1.2 ± 0.2 |

| Dihydrotestosterone (B1667394) (DHT) | 0.5 ± 0.1 |

| Testosterone-cysteamine-dansyl | 8.5 ± 0.7 |

This table presents hypothetical data for illustrative purposes.

The data indicate that the addition of the cysteamine-dansyl group results in a modest decrease in binding affinity for the AR-LBD compared to the native ligand, testosterone. This is an expected outcome, as the bulky fluorescent tag can introduce steric hindrance within the receptor's ligand-binding pocket. However, the affinity remains in the nanomolar range, confirming that the conjugate is a suitable high-affinity probe for AR binding studies.

Understanding the kinetics of binding, specifically how quickly the conjugate binds (association rate, k_on) and unbinds (dissociation rate, k_off) from the receptor, provides a more dynamic picture of the interaction. These parameters can be measured using stopped-flow fluorescence techniques. The association rate is typically determined by rapidly mixing the conjugate and the receptor and monitoring the change in a fluorescent property (like intensity or anisotropy) over time. The dissociation rate is measured by pre-forming the receptor-conjugate complex and then adding a large excess of an unlabeled native ligand (like dihydrotestosterone) to prevent re-binding of the dissociated fluorescent conjugate.

Table 2: Kinetic Rate Constants for Ligand Interaction with AR-LBD

| Ligand | Association Rate (k_on) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (k_off) (10⁻⁴ s⁻¹) |

| Testosterone-cysteamine-dansyl | 2.1 | 17.8 |

This table presents hypothetical data for illustrative purposes.

These kinetic constants reveal the dynamic nature of the binding. The calculated Kd from these rates (k_off / k_on) should be consistent with the value determined from equilibrium experiments, providing a robust validation of the binding parameters.

Competitive binding assays are crucial for validating that the fluorescent conjugate binds to the same site on the androgen receptor as its natural ligands. In this setup, the AR-LBD is incubated with a fixed concentration of Testosterone-cysteamine-dansyl while being titrated with increasing concentrations of a non-fluorescent competitor, such as dihydrotestosterone (DHT). The ability of DHT to displace the fluorescent conjugate from the AR binding pocket is monitored by the decrease in fluorescence anisotropy. The concentration of the competitor that displaces 50% of the bound fluorescent probe is known as the IC50 value.

Table 3: Competitive Displacement of Testosterone-cysteamine-dansyl from AR-LBD

| Competing Ligand | IC50 (nM) |

| Dihydrotestosterone (DHT) | 0.9 |

| Estradiol | >10,000 |

This table presents hypothetical data for illustrative purposes.

The low nanomolar IC50 value for DHT confirms that Testosterone-cysteamine-dansyl occupies the canonical androgen binding site. The significantly higher IC50 value for estradiol, the primary estrogen, demonstrates the specificity of the conjugate for the androgen receptor over other steroid hormone receptors.

Conformational Changes of Binding Partners Induced by Conjugate Interaction (Spectroscopic Techniques)

Ligand binding to the AR-LBD is known to induce significant conformational changes, which are essential for the recruitment of co-regulatory proteins and subsequent downstream signaling. Techniques such as circular dichroism (CD) spectroscopy can be employed to monitor these changes. CD spectroscopy is sensitive to the secondary structure (alpha-helices, beta-sheets) of a protein. Upon binding of Testosterone-cysteamine-dansyl, a measurable change in the CD spectrum of the AR-LBD would be expected, typically indicating an increase in helical content as the receptor adopts a more compact, transcriptionally active conformation. These changes would be qualitatively similar to those induced by native androgens.

Förster Resonance Energy Transfer (FRET) Applications for Proximity Sensing

The dansyl group of the Testosterone-cysteamine-dansyl conjugate makes it an excellent tool for Förster Resonance Energy Transfer (FRET) studies. FRET is a distance-dependent interaction between two fluorophores in which excitation energy is transferred from a donor fluorophore to an acceptor fluorophore. For example, if the AR-LBD were labeled with a suitable donor fluorophore (e.g., a green fluorescent protein, GFP), and Testosterone-cysteamine-dansyl (whose dansyl group can act as an acceptor) binds to it, a FRET signal would be generated. This principle can be extended to study protein-protein interactions. For instance, in an assay containing GFP-tagged AR and a red fluorescent protein (RFP)-tagged coactivator protein (e.g., SRC-1), the addition of Testosterone-cysteamine-dansyl could be used to probe the proximity of all three components in a complex system.

Analytical Method Development for Conjugate Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of Testosterone-cysteamine-dans, allowing for the separation of the main compound from potential impurities, degradation products, and isomers. nih.govugm.ac.id

Gradient Elution Optimization for Resolution of Related Substances

To achieve optimal separation of this compound from its related substances, a gradient elution method using a reversed-phase C18 column is often the method of choice. nih.govugm.ac.id The mobile phase typically consists of an aqueous component (A) and an organic modifier (B), such as acetonitrile or methanol. nih.govlth.se Optimization of the gradient profile is critical to ensure adequate resolution between closely eluting peaks.

A typical gradient elution program for the analysis of this compound and its related substances might be as follows:

| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

This is a hypothetical gradient program and would require optimization based on the specific related substances.

Key parameters for optimization include the initial and final mobile phase compositions, the steepness of the gradient, and the inclusion of isocratic holds to improve the separation of critical pairs. lth.seagilent.com The flow rate and column temperature are also adjusted to enhance peak shape and resolution. nih.govugm.ac.id

Chiral HPLC for Enantiomeric Purity and Isomer Separation

Due to the chiral nature of the testosterone (B1683101) backbone, it is crucial to assess the enantiomeric purity of this compound. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for separating enantiomers. merckmillipore.comeijppr.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including steroids. eijppr.comchromatographyonline.com

The selection of the appropriate chiral column and mobile phase is determined through a screening process with various CSPs and solvent systems (normal-phase, reversed-phase, or polar organic). chromatographyonline.com

| Chiral Stationary Phase | Mobile Phase | Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Separation of steroidal enantiomers. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol/Acetonitrile | Resolution of positional isomers. |

| Cyclodextrin-based CSPs | Acetonitrile/Water | Analysis of various chiral molecules. merckmillipore.comnih.gov |

This table presents examples of CSPs and their potential applications in the analysis of compounds similar to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For the sensitive and selective quantification of this compound in complex matrices, LC-MS/MS is the preferred analytical technique. nih.gov

Multiple Reaction Monitoring (MRM) Transition Optimization

In LC-MS/MS, quantification is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govforensicrti.orgagilent.com This involves selecting a precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. forensicrti.org The optimization of MRM transitions is essential for achieving high sensitivity and specificity.

For this compound, the precursor ion would be determined by infusing a standard solution into the mass spectrometer. The collision energy would then be optimized to produce stable and abundant product ions.

| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| [M+H]⁺ of this compound | Fragment specific to the testosterone core | Fragment corresponding to the dansyl-cysteamine moiety | Optimized for maximum intensity |

This table illustrates the principle of MRM transition optimization. The exact m/z values would depend on the molecular weight of this compound.

Matrix Effects and Ion Suppression Assessment (in relevant non-clinical matrices)

When analyzing samples from biological matrices, such as plasma or tissue homogenates, matrix effects can significantly impact the accuracy and precision of the LC-MS/MS method. Ion suppression or enhancement, caused by co-eluting endogenous components, can alter the ionization efficiency of the analyte.

The assessment of matrix effects is a critical part of method validation and can be evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Spectrophotometric and Fluorometric Quantification Protocols

For the quantification of bulk this compound, spectrophotometric and fluorometric methods can provide rapid and cost-effective alternatives to chromatography-based assays.

The dansyl moiety of this compound is highly fluorescent, making fluorometric quantification particularly suitable due to its inherent sensitivity and selectivity. wikipedia.org The excitation and emission wavelengths of the dansyl group are dependent on the solvent environment. wikipedia.org

| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Fluorometric | ~335-355 sci-hub.seaatbio.com | ~518-550 wikipedia.orgaatbio.com |

| Spectrophotometric (UV-Vis) | ~264 and ~355 (for dansyl group) sci-hub.se | N/A |

The exact wavelengths should be determined experimentally for this compound in the chosen solvent.

A standard calibration curve is constructed by measuring the fluorescence intensity or absorbance of a series of known concentrations of the compound. This allows for the determination of the concentration of unknown samples. While spectrophotometric methods based on UV absorbance are also possible, they may be less sensitive and more prone to interference compared to fluorometry. nih.govresearchgate.netnih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Profiling

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide array of molecules, including fluorescently labeled compounds. researchopenworld.combio-rad.com Its high efficiency, resolution, and minimal sample consumption make it particularly suitable for the purity profiling of complex conjugates like Testosterone-cysteamine-dansyl.

The fundamental principle of CE is the differential migration of charged analytes in an electric field within a narrow capillary. bio-rad.com For a charged molecule like the dansylated testosterone conjugate, its electrophoretic mobility will be influenced by its charge-to-size ratio. The presence of the sulfonate group on the dansyl moiety imparts a negative charge, facilitating its separation.

Method development for the CE analysis of Testosterone-cysteamine-dansyl would involve the systematic optimization of several key parameters to achieve high resolution and sensitivity:

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical. The pH will affect the charge of the analyte and the electroosmotic flow (EOF). For instance, a buffer system with a pH that ensures the dansyl group is fully ionized would be selected. Additives such as organic solvents (e.g., methanol, acetonitrile) or cyclodextrins may be incorporated into the BGE to enhance separation selectivity and resolve closely related impurities.

Applied Voltage: The separation voltage influences migration time and separation efficiency. Higher voltages generally lead to shorter analysis times and sharper peaks, but excessive voltage can cause Joule heating, which may degrade the sample and affect resolution.

Capillary Dimensions and Temperature: The length and internal diameter of the capillary affect separation efficiency and analysis time. Temperature control is crucial for maintaining reproducible migration times.

Injection Mode and Volume: Hydrodynamic or electrokinetic injection can be used. The amount of sample injected needs to be optimized to ensure sufficient sensitivity without overloading the capillary, which would compromise resolution.

Detection: Given the fluorescent nature of the dansyl group, Laser-Induced Fluorescence (LIF) detection is the most appropriate choice. nih.gov LIF detectors offer significantly higher sensitivity compared to standard UV absorbance detectors, enabling the detection of trace-level impurities. bio-rad.comnih.gov The excitation and emission wavelengths would be selected to match the spectral properties of the dansyl fluorophore.

Purity profiling by CE involves separating the main Testosterone-cysteamine-dansyl peak from potential impurities. These could include unreacted testosterone, cysteamine (B1669678), dansyl chloride, and byproducts from the conjugation reaction. The high resolving power of CE allows for the separation of structurally similar compounds, which is essential for an accurate purity assessment. amazonaws.com

Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, and precision. amazonaws.comdntb.gov.ua

Table 1: Hypothetical Capillary Electrophoresis Method Validation Parameters for Testosterone-cysteamine-dansyl

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | The method should be able to resolve the main peak from potential impurities and starting materials. | Baseline resolution (>1.5) achieved for Testosterone-cysteamine-dansyl from testosterone, cysteamine, and dansyl chloride. |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99 | 0.9995 |

| Range | The range over which the method is linear, accurate, and precise. | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.5 µg/mL |

| Accuracy (% Recovery) | Recovery between 98.0% and 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 3.0% | Repeatability: 1.2%, Intermediate Precision: 2.5% |

Development of Standard Reference Materials for Calibration and Validation

The availability of a well-characterized standard reference material is a prerequisite for the accurate quantification of Testosterone-cysteamine-dansyl and for the validation of analytical methods. researchgate.net A standard reference material is a highly purified and homogenous substance with a certified property value, which is used to calibrate analytical instruments and to assess the accuracy of a method.

The development of a standard reference material for Testosterone-cysteamine-dansyl is a multi-step process that requires rigorous characterization:

Synthesis and Purification: The initial step is the chemical synthesis of the Testosterone-cysteamine-dansyl conjugate. Following synthesis, the compound must be purified to the highest possible degree. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) would be employed to isolate the conjugate from unreacted starting materials and side products.

Identity Confirmation: The chemical structure of the purified conjugate must be unequivocally confirmed. A combination of analytical techniques would be used for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and high-resolution Mass Spectrometry (MS) to confirm the elemental composition.

Purity Assessment: The purity of the candidate reference material must be thoroughly assessed. This is often accomplished using a mass balance approach, where the content of the principal component is determined by subtracting the amounts of all identified impurities from 100%. A combination of orthogonal analytical techniques, such as HPLC with UV and/or MS detection and the developed CE-LIF method, would be used to ensure a comprehensive impurity profile.

Homogeneity and Stability Studies: The homogeneity of the prepared batch of the reference material must be demonstrated to ensure that each aliquot is representative of the whole. Stability studies under various storage conditions (e.g., temperature, light exposure) are also necessary to establish the shelf-life of the reference material and recommended storage conditions.

Value Assignment and Uncertainty Estimation: The final step is the assignment of a certified property value, typically the mass fraction or concentration of the pure compound. This value is determined using a primary measurement method or by combining the results from multiple independent analytical techniques. A comprehensive uncertainty budget, accounting for all potential sources of error in the characterization process, must be established.

The availability of a certified reference material for Testosterone-cysteamine-dansyl would enable laboratories to ensure the traceability of their measurement results and to achieve comparability between different analytical platforms and over time. researchgate.net

Table 2: Example Certificate of Analysis for a Hypothetical Testosterone-cysteamine-dansyl Reference Material

| Property | Certified Value |

|---|---|

| Catalogue Number | REF-TCD-001 |

| Lot Number | A2025-001 |

| Chemical Formula | C₃₃H₄₇N₃O₄S₂ |

| Molecular Weight | 629.88 g/mol |

| Purity (by mass balance) | 99.8 ± 0.1 % |

| Date of Certification | October 1, 2025 |

| Recommended Storage | -20°C in the dark |

| Intended Use | For the calibration of analytical instruments and the validation of analytical methods for the quantification of Testosterone-cysteamine-dansyl. |

Theoretical and Applied Considerations for Advanced Probe Design

Structure-Activity Relationship (SAR) Studies of Linker Length and Attachment Points

The linker connecting a steroid to a fluorophore is a critical determinant of the resulting probe's biological activity and fluorescent properties. In the case of Testosterone-cysteamine-dansyl, the cysteamine (B1669678) linker's length and the point of its attachment to the testosterone (B1683101) scaffold are pivotal.

Linker Length: The length of the linker can influence the steric hindrance imparted by the bulky dansyl fluorophore. A shorter linker might position the fluorophore in a way that interferes with the binding of the testosterone moiety to its target proteins, such as the androgen receptor. Conversely, an excessively long linker could lead to increased flexibility, potentially causing the fluorophore to interact non-specifically with other cellular components, leading to a higher background signal. The optimal linker length seeks a balance, providing sufficient separation to minimize interference with biological recognition while maintaining a compact structure to ensure specificity.

Attachment Points: The position at which the linker is attached to the testosterone steroid nucleus is equally crucial. Attachment at positions that are not critical for receptor binding is preferred to retain biological activity. For testosterone, derivatization is often explored at various positions, such as C-7 or C-17. acs.org A study on the synthesis of a biotinylated testosterone conjugate for immunoassays utilized the 7α-position for attaching a linker, suggesting this as a potential site that may not abolish binding affinity. acs.org The choice of attachment point directly impacts the orientation of the fluorophore relative to the steroid, which can affect the probe's interaction with its biological target and its photophysical response upon binding.

Comparative Analysis with Other Testosterone-Fluorophore Conjugates

To appreciate the properties of Testosterone-cysteamine-dansyl, a comparative analysis with other testosterone-fluorophore conjugates is necessary. Different fluorophores offer a range of spectral properties, quantum yields, and environmental sensitivities.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |

| Dansyl Chloride | ~335 | ~518 (in ethanol) | Environmentally sensitive, emission shifts with polarity |

| BODIPY | Varies (e.g., ~503) | Varies (e.g., ~512) | High photostability, sharp emission peaks, less sensitive to solvent polarity |

| Fluorescein | ~494 | ~521 | High quantum yield, pH-sensitive fluorescence |

| NBD (Nitrobenzoxadiazole) | ~465 | ~535 | Small size, environmentally sensitive fluorescence |

Data is approximate and can vary based on the specific derivative and solvent environment.

Testosterone-dansyl conjugates are valued for the solvatochromic nature of the dansyl group, where its fluorescence emission maximum and quantum yield can change significantly with the polarity of its microenvironment. This property can be exploited to report on binding events, as the environment within a protein's binding pocket is typically less polar than the aqueous cellular milieu.

In contrast, testosterone conjugates with BODIPY dyes are known for their high photostability and intense fluorescence, which is less susceptible to environmental changes. acs.org This makes them suitable for applications requiring robust and stable signals. Fluorescein-based probes offer high brightness but are sensitive to pH, which can be a confounding factor in cellular imaging. nih.gov NBD is a smaller fluorophore that also exhibits environmental sensitivity, making it another option for creating responsive probes. acs.org The choice between Testosterone-cysteamine-dansyl and other conjugates depends on the specific application, whether the goal is to have a responsive probe that signals binding or a stable probe for localization studies.

Exploration of Alternative Fluorophores and Quenchers for Enhanced Performance

The performance of a fluorescent probe can be further optimized by exploring alternative fluorophores and incorporating quenchers. The aim is to improve signal-to-noise ratios, shift spectral properties to more favorable wavelengths (e.g., near-infrared to reduce cellular autofluorescence), and create "turn-on" sensors.

Alternative Fluorophores: Modern organic fluorophores offer a wide palette of properties. For instance, cyanine (B1664457) dyes like Cy3 and Cy5 can be used to create probes with emission in the red and far-red regions of the spectrum, which is advantageous for in vivo imaging due to deeper tissue penetration and lower background fluorescence. acs.org Quantum dots (QDs) represent another class of fluorescent labels, offering high photostability and tunable emission spectra based on their size. mdpi.com

Quenchers for "Turn-On" Probes: A sophisticated probe design involves incorporating a quencher that suppresses the fluorophore's emission in the unbound state. Upon binding to the target, a conformational change can separate the fluorophore and quencher, leading to a "turn-on" of fluorescence. This design principle significantly enhances the signal-to-background ratio. The mechanism of quenching can be based on Förster Resonance Energy Transfer (FRET) or other photoinduced processes. Designing such a probe with Testosterone-cysteamine-dansyl would require the strategic placement of a suitable quencher on the testosterone or linker moiety.

Design Principles for Novel Steroid Conjugates with Tunable Spectroscopic Properties

The design of novel steroid conjugates with predictable and tunable spectroscopic properties is a key area of research. This involves a deep understanding of how the chemical structure of the conjugate influences its photophysical behavior. researchgate.net

Modulating Environmental Sensitivity: For probes like Testosterone-cysteamine-dansyl, the sensitivity of the dansyl group to its environment can be modulated. Introducing electron-donating or electron-withdrawing groups on the dansyl ring can alter its excited-state dipole moment, thereby tuning its solvatochromic response.

Controlling FRET Efficiency: In FRET-based probes, the efficiency of energy transfer is highly dependent on the distance and orientation between the donor and acceptor fluorophores. By carefully designing the linker and attachment points, it is possible to create ratiometric probes where the ratio of donor to acceptor emission changes upon binding to a target. This provides a built-in control for concentration variations.

Intrinsic Steroid Fluorescence: An alternative approach is to modify the steroid core itself to render it intrinsically fluorescent. For example, introducing conjugated double bonds into the steroid ring system can create novel fluorescent sterol analogs, eliminating the need for an external fluorophore. acs.org

Potential for Derivatization into Photoaffinity Labels or Bioconjugation Reagents

Beyond its use as a fluorescent probe, Testosterone-cysteamine-dansyl can serve as a scaffold for further derivatization into more complex chemical tools.

Photoaffinity Labels: By incorporating a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, the probe can be converted into a photoaffinity label. nih.govuni-tuebingen.de Upon binding to its target protein, UV irradiation would trigger the formation of a covalent bond, permanently labeling the protein. This is a powerful technique for identifying and characterizing receptor proteins and other binding partners. The dansyl group would serve as a reporter to track the labeled protein during purification and analysis.

Bioconjugation Reagents: The cysteamine linker in Testosterone-cysteamine-dansyl contains a reactive thiol group (in its reduced form) or can be modified to present other reactive handles like a maleimide (B117702) or an alkyne for click chemistry. This allows for the conjugation of the testosterone probe to other molecules, such as antibodies, peptides, or nucleic acids. researchgate.net For example, conjugating the probe to a cell-penetrating peptide could enhance its cellular uptake. Attaching it to a solid support via the linker could be used for affinity chromatography to purify testosterone-binding proteins. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights from Testosterone-Cysteamine-Dans Research

The primary academic contribution of this compound stems from its initial synthesis and characterization, which was aimed at creating a tool for studying steroid-protein interactions. Research by Evrain et al. in 1980 detailed the preparation of several fluorescence-labeled derivatives of testosterone (B1683101), including the dansylated form linked via a cysteamine (B1669678) bridge. nih.gov The key innovation in this work was the introduction of a hydrocarbon "bridge" of varying lengths to separate the bulky fluorophore from the steroid nucleus. This design principle was intended to mitigate steric hindrance, a critical factor that could otherwise interfere with the binding of the steroid to its target proteins, such as antibodies or receptors. nih.gov

The successful synthesis of this compound and its demonstrated immunoreactivity with anti-testosterone antiserum were significant findings. nih.gov This indicated that the fluorescent tag did not completely abolish the steroid's ability to be recognized by a specific binding partner, validating the use of a linker strategy. This early work provided a foundational concept for the subsequent design of more sophisticated fluorescent steroid probes.

However, a comprehensive review of the scientific literature since its initial synthesis reveals a notable lack of subsequent studies that have specifically utilized this compound in bioassays, immunoassays, or cellular imaging. While its creation was a conceptual step forward, its practical application in academic research appears to be limited. The scientific community has since moved towards developing probes with different fluorophores and refined linker technologies to address the inherent challenges of studying steroid biology.

Identification of Remaining Scientific Challenges in Steroid-Fluorophore Conjugate Design

The development of effective steroid-fluorophore conjugates remains a significant challenge for chemists and biologists. Several key hurdles must be overcome to create probes that are both sensitive and specific for their intended targets.

Linker Design and Steric Hindrance: As anticipated in the early work on this compound, the nature of the linker connecting the steroid to the fluorophore is paramount. nih.gov An inappropriate linker can alter the conformation of the steroid, reducing its affinity for its target receptor or antibody. The challenge lies in designing linkers that are of optimal length, flexibility, and chemical composition to minimize interference with binding while maintaining the desired spectroscopic properties of the fluorophore.

Non-Specific Binding: A major issue with fluorescently labeled steroids is their propensity for non-specific binding to other cellular components, such as lipids and other proteins. This can lead to high background fluorescence, making it difficult to distinguish the signal from the target of interest. nih.gov The inherent lipophilicity of the steroid nucleus, often compounded by the hydrophobic nature of many fluorophores, contributes to this problem.

Fluorophore Properties: The choice of fluorophore is critical. Many traditional organic dyes suffer from photobleaching, limiting their utility in long-term imaging experiments. Furthermore, the quantum yield of a fluorophore can be sensitive to its local environment, potentially leading to artifacts in quantitative measurements. There is a continuous need for brighter, more photostable, and environmentally insensitive fluorophores for these applications. mdpi.com

Maintaining Biological Activity: The ultimate goal of a fluorescent steroid probe is to accurately report on the behavior of its unlabeled counterpart. However, the addition of a fluorophore, even with a linker, can alter the pharmacological properties of the steroid, potentially converting an agonist into an antagonist or altering its metabolic stability. nih.gov

Outlook on the Development of Next-Generation Spectroscopic Probes for Steroidomics and Chemical Biology

The future of spectroscopic probes for steroidomics and chemical biology is bright, with several exciting avenues of research poised to address the current challenges.

Advanced Fluorophores and Labeling Strategies: The development of novel fluorophores, including quantum dots and fluorescent proteins, offers promising alternatives to traditional organic dyes. mdpi.com These next-generation labels can provide enhanced photostability and brightness. Furthermore, advances in bioorthogonal chemistry are enabling more precise and site-specific labeling of steroids, minimizing perturbations to their structure and function.

Environment-Sensing (Fluorogenic) Probes: A particularly exciting area is the design of "smart" or fluorogenic probes that exhibit fluorescence only upon binding to their specific target. This "turn-on" mechanism would dramatically reduce background noise from non-specific binding and unbound probes, leading to a much higher signal-to-noise ratio. researchgate.net

High-Content and Super-Resolution Imaging: The development of more sophisticated imaging techniques, such as high-content screening and super-resolution microscopy, will demand a new generation of highly specific and photostable steroid probes. These technologies will allow for the visualization of steroid hormone action at the subcellular and even single-molecule level, providing unprecedented insights into their mechanisms of action. nih.gov

Integration with Other Analytical Techniques: Future probes will likely be designed for multimodal analysis, allowing for correlation between fluorescence imaging and other powerful techniques like mass spectrometry. nih.gov This will enable a more comprehensive understanding of steroid distribution, metabolism, and target engagement.

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing testosterone-cysteamine-dans derivatives with high purity?

- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of cysteamine to testosterone) under inert atmospheres to prevent oxidation. Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for purity validation, ensuring retention time consistency (±0.1 min) and mass-to-charge (m/z) ratios matching theoretical values. Track byproducts (e.g., disulfide bonds from cysteamine dimerization) via UV-Vis spectroscopy at 260 nm .

Q. How can researchers validate the structural integrity of this compound conjugates?

- Methodological Answer : Combine H/C NMR (nuclear magnetic resonance) for functional group confirmation (e.g., sulfhydryl peaks at ~1.5 ppm for cysteamine) with FT-IR (Fourier-transform infrared spectroscopy) to identify S-H stretching vibrations (2500–2600 cm). Cross-validate with X-ray crystallography for spatial conformation analysis .

Q. What are the key challenges in quantifying this compound in biological matrices?

- Methodological Answer : Address matrix interference (e.g., plasma proteins) using solid-phase extraction (SPE) with C18 columns. Employ isotope dilution mass spectrometry (ID-MS) with deuterated analogs (e.g., d-testosterone) as internal standards. Calibration curves should achieve R > 0.99 across 1–100 ng/mL ranges .

Advanced Research Questions

Q. How do contradictory pharmacokinetic (PK) data for this compound across species inform translational research?

- Methodological Answer : Conduct interspecies meta-analysis using compartmental modeling (e.g., NONMEM). Compare clearance rates (CL/F) and volume of distribution (Vd) in rodents vs. primates. Adjust for allometric scaling discrepancies (e.g., 0.75 power law for CL) and protein binding differences (e.g., albumin affinity variations). Sensitivity analysis can isolate species-specific metabolic pathways (e.g., CYP3A4 vs. CYP2C11 dominance) .

Q. What statistical frameworks resolve inconsistencies in this compound’ receptor binding affinity reported across studies?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability (e.g., assay temperature, ligand concentrations). Use Bayesian meta-regression to weight studies by sample size and methodological rigor (e.g., SPR vs. radioligand binding). Report pooled affinity constants (K) with 95% credible intervals .

Q. How can researchers design dose-response studies to distinguish androgen receptor (AR)-mediated effects from off-target actions of this compound?

- Methodological Answer : Utilize AR-knockout models alongside wild-type controls. Measure downstream biomarkers (e.g., PSA levels) via ELISA and cross-validate with transcriptomics (RNA-seq for AR-responsive genes like KLK3). Apply partial least squares regression (PLS-R) to differentiate AR-dependent vs. -independent pathways .

Data Analysis & Interpretation

Q. What computational tools are recommended for molecular dynamics (MD) simulations of this compound interactions?

- Methodological Answer : Use GROMACS or AMBER for force field parameterization (CHARMM36 for lipids, GAFF for ligands). Simulate ligand-receptor binding (e.g., AR ligand-binding domain) over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) and binding free energy (ΔG) via MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) .

Q. How should researchers handle batch effects in high-throughput screening (HTS) data for this compound analogs?

- Methodological Answer : Apply ComBat or SVA (Surrogate Variable Analysis) for batch correction. Normalize raw fluorescence/absorbance data using Z-scores or robust spline methods. Validate with PCA (Principal Component Analysis) to confirm reduced inter-batch variance .

Key Methodological Insights

- Reproducibility : Pre-register protocols (e.g., OSF, ClinicalTrials.gov ) to mitigate bias. Use open-source tools (e.g., R, Python) for transparent data processing .

- Conflict Resolution : Apply GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to rank evidence quality when reconciling contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。